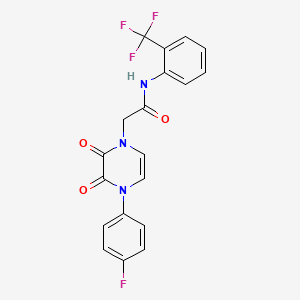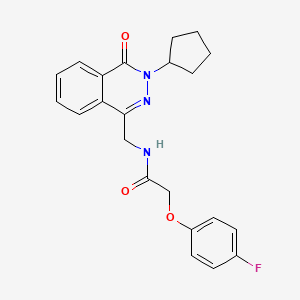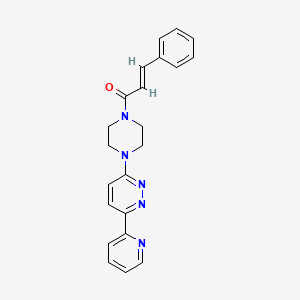![molecular formula C13H11FN2O2 B2460518 N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide CAS No. 848254-53-5](/img/structure/B2460518.png)
N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which is further substituted with a hydroxyl group and a carboxamide group. The unique structural features of this compound make it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 6-hydroxypyridine-3-carboxylic acid.
Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 6-hydroxypyridine-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Synthesis: Implementation of continuous flow synthesis techniques to enhance reaction efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Electrophilic reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-pyridine-3-carboxamide derivatives.
Reduction: Formation of 6-hydroxy-3-aminopyridine derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Explored for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Binding Interactions: The fluorophenyl and hydroxypyridine moieties facilitate binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
N-[(4-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide: Similar structure with a bromine atom instead of fluorine.
N-[(4-methylphenyl)methyl]-6-hydroxypyridine-3-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-11-4-1-9(2-5-11)7-16-13(18)10-3-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARPPLVHHWLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2460437.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2460439.png)

![Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2460444.png)




![5-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2460453.png)

![1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2460455.png)


